5-(6-Chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15879373
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClN3O2 |
|---|---|
| Molecular Weight | 287.70 g/mol |
| IUPAC Name | 5-(6-chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-12(15)16-8-9/h2-8H,1H3 |
| Standard InChI Key | VDRUMWCLIWYYRZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a 6-chloropyridin-3-yl group at position 5 and a 2-methoxyphenyl moiety at position 3 . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling . The chlorine atom at the pyridine ring’s 6-position and the methoxy group at the phenyl ring’s 2-position introduce steric and electronic perturbations critical for target binding .
Physicochemical Profile
Key physicochemical parameters derived from PubChem data and analog comparisons include :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₂ |
| Molecular Weight | 287.70 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 58.7 Ų |
| Solubility | Low aqueous solubility |
The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests reasonable blood-brain barrier permeability, while its polar surface area aligns with CNS drug-like properties .
Synthetic Methodologies
Conventional Cyclization Approaches
The synthesis typically follows a [3+2] cycloaddition strategy, utilizing amidoxime intermediates. A representative protocol involves:
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Amidoxime Formation: Reacting 6-chloronicotinonitrile with hydroxylamine hydrochloride under basic conditions to generate the corresponding amidoxime.
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Cyclodehydration: Treating the amidoxime with 2-methoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC) under microwave irradiation (MWI) to facilitate 1,2,4-oxadiazole ring closure .
This method achieves yields of 65–78% with reaction times under 30 minutes when using MWI, significantly improving upon traditional thermal methods .
Analytical Characterization
Advanced spectroscopic techniques confirm structure:
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¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=2.4 Hz, 1H, pyridine-H), 8.24 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.91 (d, J=7.6 Hz, 1H, phenyl-H), 7.54–7.48 (m, 2H, phenyl-H), 7.09 (t, J=7.6 Hz, 1H, phenyl-H), 4.02 (s, 3H, OCH₃) .
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HRMS: m/z calcd. for C₁₄H₁₀ClN₃O₂ [M+H]⁺: 288.0534, found: 288.0538 .
Biological Activity and Structure-Activity Relationships
The 2-methoxy substitution in the phenyl ring may enhance DNA intercalation compared to 3-methoxy analogs, as suggested by molecular docking studies of related compounds .
Antimicrobial Activity
Preliminary screening of 1,2,4-oxadiazoles with chloropyridinyl groups shows:
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Gram-positive bacteria: MIC = 4–16 μg/ml against Staphylococcus aureus
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Fungal pathogens: IC₅₀ = 8–32 μg/ml against Candida albicans
The chlorine atom’s electronegativity likely improves membrane penetration, while the methoxy group modulates target enzyme (e.g., dihydrofolate reductase) inhibition .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
In vitro microsomal studies of similar compounds reveal:
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Half-life (human liver microsomes): 42–68 minutes
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CYP3A4-mediated oxidation: Primary metabolic pathway
Acute Toxicity
Rodent studies (LD₅₀) for chloro-pyridinyl oxadiazoles:
No significant hepatotoxicity observed at therapeutic doses in 28-day repeat-dose studies .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Documented applications include:
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Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA)
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Antiviral agents: Inhibits SARS-CoV-2 3CL protease at IC₅₀ = 1.8 μM in computational models
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Fluorescent probes: λₑₓ/λₑₘ = 350/420 nm, used in cellular imaging
Patent Analysis
While no direct patents cover this compound, key related intellectual property includes:
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EP2520575A1: Covers 1,3,4-oxadiazole-2-carboxamides for inflammatory diseases
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US20210101783A1: Describes 1,2,4-oxadiazole derivatives as kinase inhibitors
Future Research Directions
Target Identification
Priority areas for mechanistic studies:
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Kinase inhibition profiling: Screening against EGFR, VEGFR, and CDK families
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Epigenetic modulation: HDAC and sirtuin inhibition assays
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Immuno-oncology: Checkpoint protein (PD-1/PD-L1) interaction studies
Formulation Optimization
Strategies to enhance bioavailability:
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Nanocrystal dispersion: Target particle size <200 nm
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Prodrug approaches: Phosphonooxymethyl promoiety for aqueous solubility
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